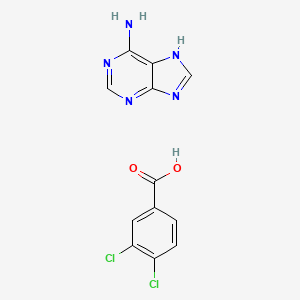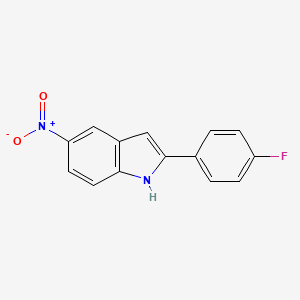![molecular formula C32H35BO B14475270 [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane CAS No. 65881-99-4](/img/structure/B14475270.png)
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane is a boron-containing compound with a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 4-(benzyloxy)-2-methylphenylboronic acid with 2,4,6-trimethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boranes or borohydrides.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors that contain boron-binding sites. The boron atom in the compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. This mechanism is particularly relevant in the context of boron neutron capture therapy, where the compound accumulates in cancer cells and facilitates their destruction upon neutron irradiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(Benzyloxy)-2-methylphenyl]boronic acid
- 2,4,6-Trimethylphenylboronic acid
- [4-(Benzyloxy)-2-methylphenyl]borane
Uniqueness
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane is unique due to its dual aromatic structure and the presence of multiple boron atoms. This structural complexity enhances its reactivity and potential applications compared to simpler boronic acids or boranes. The compound’s ability to participate in diverse chemical reactions and its potential use in advanced therapeutic applications further highlight its uniqueness.
Propriétés
Numéro CAS |
65881-99-4 |
|---|---|
Formule moléculaire |
C32H35BO |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
(2-methyl-4-phenylmethoxyphenyl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C32H35BO/c1-21-15-24(4)31(25(5)16-21)33(32-26(6)17-22(2)18-27(32)7)30-14-13-29(19-23(30)3)34-20-28-11-9-8-10-12-28/h8-19H,20H2,1-7H3 |
Clé InChI |
BYHAKXLSMLKROM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
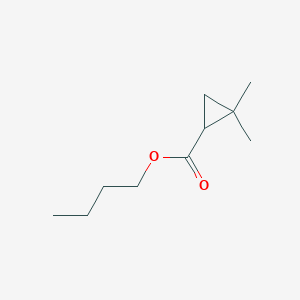
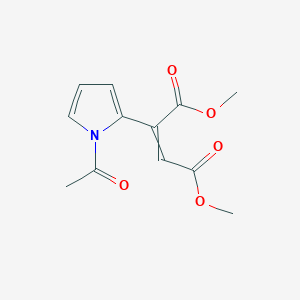
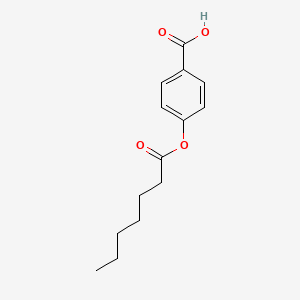

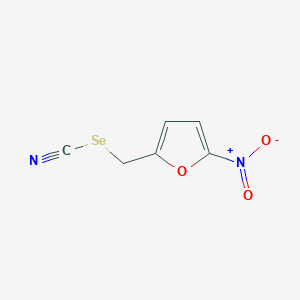
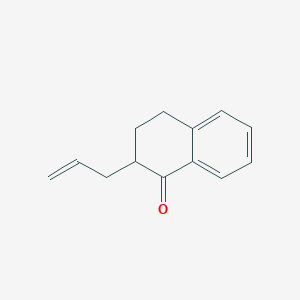
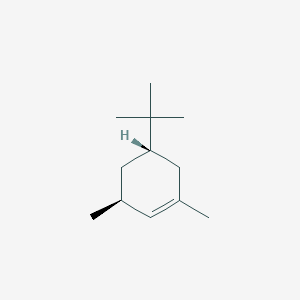
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
